Tianeptine

Vue d'ensemble

Description

La tianéptine est un antidépresseur tricyclique atypique principalement utilisé dans le traitement du trouble dépressif majeur. Elle est également connue pour ses effets anxiolytiques et a été étudiée pour ses bienfaits potentiels dans le traitement de l’anxiété, de l’asthme et du syndrome du côlon irritable . Contrairement aux antidépresseurs tricycliques classiques, la tianéptine possède un mécanisme d’action unique, qui comprend la modulation des récepteurs du glutamate et l’action d’agoniste atypique du récepteur μ-opioïde .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la tianéptine implique plusieurs étapes, en commençant par le 3-chloro-6,11-dihydro-6-méthyl-dibenzo[c,f][1,2]thiazépine-11-alcool-5,5-dioxyde. Ce composé est mis en réaction avec un réactif chloro-substitué dans un solvant organique sous reflux pour produire l’intermédiaire 3,11-dichloro-6,11-dihydro-6-méthyl-dibenzo[c,f][1,2]thiazépine-5,5-dioxyde . Des étapes supplémentaires impliquent l’ajout d’eau déionisée et de solution d’hydroxyde de sodium, suivies d’une filtration et d’un séchage pour obtenir la tianéptine sodique .

Méthodes de production industrielle : Dans les environnements industriels, la tianéptine est produite en chauffant le composé intermédiaire avec de l’eau déionisée et une solution d’hydroxyde de sodium, suivies d’une filtration et d’un séchage. Le processus est optimisé pour obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La tianéptine subit diverses réactions chimiques, notamment :

Oxydation : La tianéptine peut être oxydée pour former ses métabolites.

Réduction : Les réactions de réduction peuvent convertir la tianéptine en ses métabolites actifs.

Substitution : Les réactions de substitution peuvent modifier la structure chimique de la tianéptine pour produire des dérivés ayant des propriétés pharmacologiques différentes

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactifs chloro-substitués sont couramment utilisés dans les réactions de substitution

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les métabolites actifs de la tianéptine, tels que la tianéptine MC5, qui possèdent une activité pharmacologique similaire à celle du composé parent .

4. Applications de la recherche scientifique

La tianéptine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : La tianéptine est utilisée comme composé modèle dans les études sur les antidépresseurs tricycliques et leurs propriétés chimiques.

Biologie : Recherche sur les effets de la tianéptine sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : La tianéptine est principalement utilisée dans le traitement du trouble dépressif majeur et de l’anxiété. .

Industrie : La tianéptine est utilisée dans l’industrie pharmaceutique pour le développement de médicaments antidépresseurs.

Applications De Recherche Scientifique

Clinical Efficacy in Depression

Numerous clinical studies have established tianeptine as an effective treatment for major depressive disorder. Its efficacy is comparable to that of selective serotonin reuptake inhibitors (SSRIs), with some studies suggesting it may offer faster relief from symptoms. For instance:

- Rapid Symptom Relief : Patients treated with this compound showed significant improvements in concentration and anxiety levels within the first two weeks of treatment, outperforming traditional SSRIs like fluoxetine .

- Reduced Side Effects : this compound is noted for having a better tolerability profile, causing fewer disruptions to daily functioning compared to other antidepressants .

Anxiety Disorders

This compound has demonstrated anxiolytic properties, making it a candidate for treating anxiety disorders. Clinical trials indicate that it may reduce anxiety symptoms more effectively than conventional treatments, requiring less concomitant medication .

Chronic Pain Management

Recent research highlights this compound's potential in managing chronic pain. Studies have shown that it provides significant pain relief that persists even after the drug is discontinued. This suggests a long-lasting effect on pain pathways, possibly mediated by its action on the mu-opioid receptors .

Neuroprotection and Cognitive Enhancement

This compound has been linked to neuroprotective effects against stress-induced neuronal damage. It promotes neurogenesis and reduces apoptosis in the hippocampus, which can enhance cognitive functions such as memory and learning .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Case Studies

Several case studies have further elucidated this compound's applications:

- Case Study 1 : A patient with treatment-resistant depression experienced significant improvement after switching to this compound from an SSRI, reporting enhanced mood and cognitive function within two weeks.

- Case Study 2 : A cohort of patients suffering from chronic pain conditions reported substantial pain relief when treated with this compound, highlighting its dual role as an antidepressant and analgesic.

Mécanisme D'action

La tianéptine exerce ses effets par le biais de multiples mécanismes :

Modulation du glutamate : La tianéptine module les récepteurs du glutamate, ce qui, selon la croyance, contribue à ses effets antidépresseurs et anxiolytiques.

Agonisme des récepteurs opioïdes : La tianéptine agit comme un agoniste complet au niveau du récepteur μ-opioïde, ce qui peut expliquer une partie de ses effets antidépresseurs et anxiolytiques

Amélioration de la recapture de la sérotonine : La tianéptine améliore la recapture de la sérotonine, ce qui entraîne une diminution des niveaux extracellulaires de sérotonine dans le cerveau.

Comparaison Avec Des Composés Similaires

La tianéptine est unique parmi les antidépresseurs tricycliques en raison de ses mécanismes d’action distincts. Des composés similaires comprennent :

Amitriptyline : Un antidépresseur tricyclique ayant des propriétés pharmacologiques différentes, agissant principalement comme un inhibiteur de la recapture de la sérotonine-norépinéphrine.

Imipramine : Un autre antidépresseur tricyclique qui inhibe la recapture de la sérotonine et de la norépinéphrine.

Fluoxétine : Un inhibiteur sélectif de la recapture de la sérotonine avec un mécanisme d’action différent de celui de la tianéptine

La combinaison unique de la tianéptine de modulation du glutamate et d’agonisme des récepteurs opioïdes la distingue de ces composés similaires, offrant un profil thérapeutique distinct .

Activité Biologique

Tianeptine is an atypical antidepressant that has garnered attention for its unique pharmacological profile and biological activity. Originally developed in the 1960s, it is primarily used in the treatment of major depressive disorder and has shown efficacy in various stress-related conditions. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies surrounding this compound.

This compound's mechanism of action is distinct from traditional antidepressants. Unlike selective serotonin reuptake inhibitors (SSRIs), which increase serotonin levels, this compound has been shown to enhance serotonin uptake in certain contexts, leading to a complex interplay with the serotonergic system.

Key Findings:

- Opioid Receptor Agonism: this compound acts as a full agonist at the mu-opioid receptor (MOR) with a binding affinity () of approximately 383 nM, and it also weakly activates the delta-opioid receptor (DOR) at higher concentrations .

- Glutamatergic Modulation: The compound modulates glutamatergic transmission, which is crucial for neuroplasticity. It has been shown to reverse stress-induced impairments in long-term potentiation (LTP) within the hippocampus and prefrontal cortex .

- Neuroprotective Effects: this compound exhibits neuroprotective properties, particularly against stress-induced neuronal remodeling. It positively influences dendritic arborization in hippocampal neurons and reduces apoptosis in stressed animals .

Pharmacological Effects

This compound's pharmacological profile includes several notable effects:

- Antidepressant Activity: Clinical trials have demonstrated its effectiveness as an antidepressant, providing symptom relief without significant sedative effects .

- Anxiolytic Properties: this compound has been reported to reduce anxiety levels in various behavioral models, making it beneficial for patients with comorbid anxiety disorders .

- Cognitive Function: Unlike many antidepressants, this compound does not adversely affect memory or cognitive functions .

Case Studies and Clinical Evidence

Several studies illustrate this compound's clinical efficacy:

- Clinical Trials: A series of randomized controlled trials have confirmed this compound's effectiveness in reducing depressive symptoms compared to placebo, with a favorable side effect profile .

- Animal Studies: Research involving animal models has shown that this compound can reverse stress-induced changes in brain structure and function, supporting its neurorestorative capabilities .

- Behavioral Studies: In behavioral tests such as Porsolt's forced swim test, this compound demonstrated significant antidepressant effects without inducing sedation or affecting locomotor activity negatively .

Summary of Biological Activity

| Property | Value |

|---|---|

| Mu-opioid receptor affinity () | 383 nM |

| Delta-opioid receptor efficacy | EC50 Human: 37.4 μM |

| Glutamatergic modulation | Enhances LTP and neuroplasticity |

| Neuroprotective effects | Reduces apoptosis and promotes cytogenesis |

| Clinical efficacy | Effective in major depressive disorder |

Propriétés

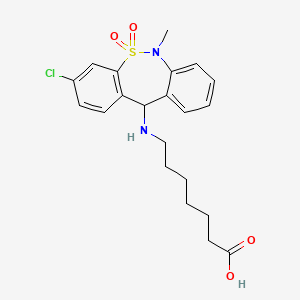

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048295 | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. | |

| Record name | Tianeptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |

| Record name | Tianeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tianeptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tianeptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.